molecular formula C8H7F2NO B1584847 N-(2,4-Difluorophenyl)acetamide CAS No. 399-36-0

N-(2,4-Difluorophenyl)acetamide

Cat. No.: B1584847
CAS No.: 399-36-0
M. Wt: 171.14 g/mol
InChI Key: WOHLPEUHFSHZAN-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)acetamide is an organic compound with the molecular formula C8H7F2NO and a molecular weight of 171.1441 g/mol . It is also known by other names such as Aminobenzene, N-acetyl-2,4-difluoro- and 2’,4’-difluoroacetanilide . This compound is characterized by the presence of two fluorine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)acetamide typically involves the acetylation of 2,4-difluoroaniline. One common method includes reacting 2,4-difluoroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetamides, while oxidation can produce difluoroquinones .

Scientific Research Applications

Scientific Research Applications

The applications of N-(2,4-Difluorophenyl)acetamide can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Research indicates that it may exhibit antimicrobial and anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit various cancer cell lines, suggesting a role in cancer treatment strategies .

Recent studies have explored the biological mechanisms underlying the activity of this compound. It interacts with specific molecular targets such as enzymes and receptors involved in critical biological processes. The compound's fluorine substituents contribute to its binding affinity, enhancing its effectiveness against certain diseases .

Enzyme Inhibition

This compound derivatives have shown promising results as inhibitors of metabolic enzymes. For example, they have been tested against human carbonic anhydrases and acetylcholinesterases, with varying inhibitory constants (K_i values), indicating their potential as drug candidates for conditions like Alzheimer's disease and diabetes .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on leukemia cell lines. The compound demonstrated significant apoptotic effects at low micromolar concentrations (IC50 = 13.4 μM), indicating its potential for developing new leukemia treatments .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of this compound were screened for antimicrobial activity against various bacterial strains. Results showed that certain derivatives exhibited strong inhibition zones, suggesting their utility in developing new antibiotics .

Data Tables

Application AreaFindingsReferences
Anticancer ActivityIC50 = 13.4 μM in leukemia cells
Enzyme InhibitionK_i values ranging from 483.50 to 1,284.36 nM
Antimicrobial ActivityEffective against multiple bacterial strains

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroaniline: The precursor to N-(2,4-Difluorophenyl)acetamide.

    2,4-Difluorobenzamide: Another compound with similar structural features.

    2,4-Difluorophenylacetic acid: A related compound with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its stability and reactivity compared to other similar compounds.

Biological Activity

N-(2,4-Difluorophenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a difluorinated phenyl ring attached to an acetamide group. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through multiple pathways:

  • Cell Cycle Arrest : Research demonstrated that this compound can cause cell cycle arrest in the G1 and G2 phases. For instance, in A549 lung cancer cells, treatment with the compound led to an increase in G1 phase cells from 32.88% to 34.66% and G2 phase from 29.13% to 33.01%, while decreasing S phase cells from 38.48% to 32.32% .
  • Apoptosis Induction : Flow cytometry analysis revealed that this compound significantly increased early apoptosis rates in various cancer cell lines, indicating its potential as an anticancer agent .

2. Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on specific enzymes:

  • α-L-Fucosidases : A derivative of this compound was found to be a potent inhibitor of α-L-fucosidases, with IC50 values as low as 0.0079 μM against human lysosomal α-L-fucosidase. This suggests potential applications in treating diseases related to fucosidase deficiencies .

The mechanisms underlying the biological activities of this compound include:

  • EGFR Inhibition : The compound has shown significant inhibition of the epidermal growth factor receptor (EGFR), a key player in many cancers. In vitro studies reported IC50 values comparable to established inhibitors like erlotinib .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis through ROS-mediated pathways .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound across different biological contexts:

Study ReferenceBiological ActivityFindings
Enzyme InhibitionPotent α-L-fucosidase inhibitor with IC50 = 0.0079 μM
AnticancerInduces apoptosis and cell cycle arrest in A549 cells
EGFR InhibitionComparable inhibition to erlotinib with IC50 = 0.38 μM

Properties

IUPAC Name

N-(2,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHLPEUHFSHZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192939
Record name Acetamide, N-(2,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-36-0
Record name N-(2,4-Difluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2,4-difluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 399-36-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51780
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2,4-difluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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